![molecular formula C10H17NO4 B12576234 N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine CAS No. 572924-74-4](/img/structure/B12576234.png)
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is a chemical compound characterized by its unique structure, which includes a cyclopropyloxy group attached to the carbonyl carbon of 3-methyl-L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine typically involves the reaction of 3-methyl-L-valine with cyclopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-methyl-L-valine+cyclopropyl chloroformate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine involves its interaction with specific molecular targets. The cyclopropyloxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(Cyclopropyloxy)carbonyl]-L-valine
- N-[(Cyclopropyloxy)carbonyl]-3-methyl-D-valine
- N-[(Cyclopropyloxy)carbonyl]-L-leucine
Uniqueness
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
572924-74-4 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-(cyclopropyloxycarbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)7(8(12)13)11-9(14)15-6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI Key |
QJWIMVMAUXGFNQ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CC1 |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

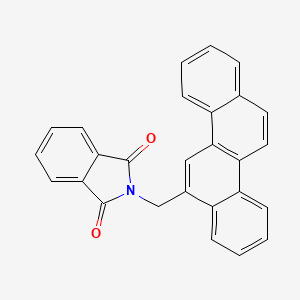
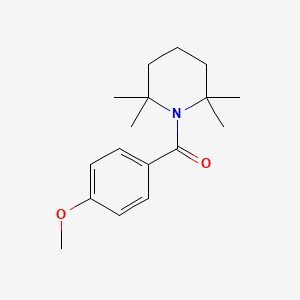
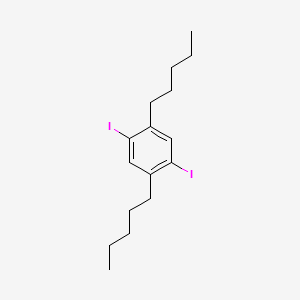
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
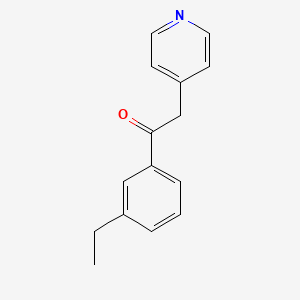
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
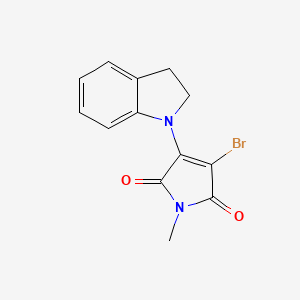
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)

